molecular formula C28H38N8O5 B2666194 HDACs/mTOR Inhibitor 1 CAS No. 2271413-06-8

HDACs/mTOR Inhibitor 1

Cat. No.: B2666194
CAS No.: 2271413-06-8
M. Wt: 566.663
InChI Key: YPXRCUVTZDXVHY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDACs/mTOR Inhibitor 1 is a compound that targets both histone deacetylases and the mammalian target of rapamycin pathways. This dual inhibition is significant in cancer therapy, as it can potentially overcome drug resistance and enhance the efficacy of cancer treatments .

Scientific Research Applications

HDACs/mTOR Inhibitor 1 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HDACs/mTOR Inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

HDACs/mTOR Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

HDACs/mTOR Inhibitor 1 exerts its effects by inhibiting both histone deacetylases and the mammalian target of rapamycin pathways. Histone deacetylases inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression. Inhibition of the mammalian target of rapamycin pathway affects cellular metabolism, growth, and proliferation .

Properties

IUPAC Name

(2R)-N-[4-[1-[7-(hydroxyamino)-7-oxoheptyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXRCUVTZDXVHY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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